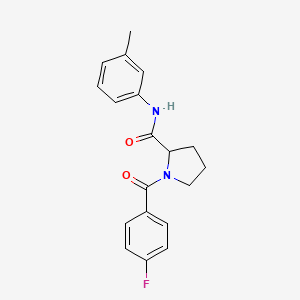![molecular formula C16H18FN3O4 B5972196 ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)
ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate, commonly known as FPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPA is a member of the pyrazole family of compounds and has a unique structure that allows it to interact with biological systems in a specific manner.
作用机制
The mechanism of action of FPA is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. FPA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, FPA can alter the expression of genes involved in cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
FPA has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, FPA has been found to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of proteins involved in cancer cell survival. FPA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
实验室实验的优点和局限性
One advantage of using FPA in lab experiments is its high potency against cancer cells, which allows for lower concentrations of the compound to be used in experiments. This can reduce the risk of toxicity and increase the specificity of the compound for cancer cells. However, one limitation of FPA is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for research on FPA. One area of interest is the development of FPA analogs with improved solubility and potency against cancer cells. Another area of research is the identification of specific molecular targets of FPA in cancer cells, which could lead to the development of more targeted therapies. Finally, the potential use of FPA in combination with other cancer therapies is an area of research that could lead to improved treatment outcomes for cancer patients.
Conclusion:
In conclusion, FPA is a chemical compound with significant potential for therapeutic applications in cancer research. Its unique structure and mechanism of action make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the biochemical and physiological effects of FPA and to identify its specific molecular targets in cancer cells.
合成方法
The synthesis of FPA involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-ethylideneaniline. This intermediate is then reacted with hydrazine hydrate to form 4-fluoro-N'-ethylidenehydrazinecarboxamide, which is further reacted with 4-fluorophenoxyacetyl chloride to form FPA. The final product is purified using column chromatography to obtain a high yield of pure FPA.
科学研究应用
FPA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that FPA has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. FPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. In addition, FPA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
属性
IUPAC Name |
ethyl 2-[5-[[2-(4-fluorophenoxy)acetyl]amino]-3-methylpyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-3-23-16(22)9-20-14(8-11(2)19-20)18-15(21)10-24-13-6-4-12(17)5-7-13/h4-8H,3,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYLWGNEPSHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)

![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
